molecular formula C13H16N2O4S2 B5619458 2-[(2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

2-[(2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

Cat. No.: B5619458
M. Wt: 328.4 g/mol
InChI Key: IEKLMNZUIKJIIE-UHFFFAOYSA-N
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Description

2-[(2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is a complex organic compound with a unique structure that includes a benzothiophene ring, an aminocarbonyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound .

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives of the benzothiophene ring .

Scientific Research Applications

2-[(2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

2-[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2/c14-12(19)11-7-3-1-2-4-8(7)21-13(11)15-9(16)5-20-6-10(17)18/h1-6H2,(H2,14,19)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKLMNZUIKJIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSCC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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